molecular formula C27H33NO7 B11931585 1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one

1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one

Cat. No.: B11931585
M. Wt: 483.6 g/mol
InChI Key: IOFNKUXFKVPLPF-LQGKIZFRSA-N
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Description

1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by its unique structure, which includes a piperidinone core substituted with ethyl and trimethoxybenzylidene groups. This compound has been studied for its biological activities, particularly its anti-inflammatory and anti-cancer properties .

Preparation Methods

The synthesis of 1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one typically involves the condensation of 1-ethylpiperidin-4-one with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol at a temperature range of 5-8°C . The product is then purified through recrystallization or chromatography techniques.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for scaling up the process. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield.

Chemical Reactions Analysis

1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the double bonds in the benzylidene groups to single bonds, forming saturated derivatives.

    Substitution: The methoxy groups on the benzylidene rings can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound has shown promise in inhibiting the activity of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has demonstrated its anti-inflammatory and anti-cancer properties, particularly in pancreatic cancer cells.

    Industry: While its industrial applications are still under exploration, its stability and reactivity make it a potential candidate for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one involves its interaction with specific molecular targets. It acts as an inhibitor of myeloid differentiation protein 2 (MD2), which is part of the toll-like receptor 4 (TLR4) complex. By binding to the hydrophobic region of MD2, the compound blocks the interaction between MD2 and lipopolysaccharides (LPS), thereby inhibiting the downstream signaling pathways that lead to inflammation . Additionally, its ability to induce apoptosis in cancer cells is attributed to its unsaturated monoketone structure, which enhances its stability and anti-cancer effects .

Comparison with Similar Compounds

1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on MD2, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H33NO7

Molecular Weight

483.6 g/mol

IUPAC Name

(3E,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one

InChI

InChI=1S/C27H33NO7/c1-8-28-15-19(9-17-11-21(30-2)26(34-6)22(12-17)31-3)25(29)20(16-28)10-18-13-23(32-4)27(35-7)24(14-18)33-5/h9-14H,8,15-16H2,1-7H3/b19-9+,20-10+

InChI Key

IOFNKUXFKVPLPF-LQGKIZFRSA-N

Isomeric SMILES

CCN1C/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C1

Canonical SMILES

CCN1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1

Origin of Product

United States

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